molecular formula C11H11NO B1601651 1-Ethyl-1H-indole-2-carbaldehyde CAS No. 40913-43-7

1-Ethyl-1H-indole-2-carbaldehyde

Cat. No. B1601651
CAS RN: 40913-43-7
M. Wt: 173.21 g/mol
InChI Key: RSPBMMVLDZQYKH-UHFFFAOYSA-N
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Description

1-Ethyl-1H-indole-2-carbaldehyde (also known as 1-ethylindole-2-carbaldehyde) is an organic compound with the molecular formula C10H9CHO. It is a colorless liquid that is insoluble in water. It has a strong, sweet odor and is commonly used as a flavoring agent in foods and beverages. 1-Ethyl-1H-indole-2-carbaldehyde is also used in the synthesis of other compounds, such as pharmaceuticals and pesticides.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Gold-Catalyzed Cycloisomerizations : A method for preparing 1H-indole-2-carbaldehydes using gold(I)-catalyzed cycloisomerization has been reported. This process is efficient for various substrates, yielding products in good to excellent yields. The mechanism involves activation of the alkyne moiety by the gold(I) catalyst (Kothandaraman et al., 2011).

  • Synthesis of Indole Semicarbazones : Indole-3-carbaldehyde derivatives have been synthesized using a microwave irradiation procedure. These compounds showed moderate antimicrobial activity against various bacteria and fungi (Vijaya Laxmi & Rajitha, 2010).

  • Baeyer-Villiger Oxidation : This reaction has been used to synthesize 1,2-dihydro-3H-indol-3-ones from 1H-indole-2-carbaldehydes. The process explores the influence of carbonyl and protecting groups (Bourlot et al., 1994).

  • Metal-Free Synthesis : A N-iodosuccinimide (NIS)-mediated method for preparing 1H-indole-2-carbaldehydes from cycloisomerization of 1-(2-aminophenyl)prop-2-yn-1-ols is described. This reaction is operationally straightforward and efficient (Kothandaraman et al., 2013).

Biological Applications

  • Antiproliferative Activity : New heterocyclic compounds derived from 1H-indole-3-carbaldehyde were synthesized and showed significant antiproliferative potency towards human breast cancer cell lines (Fawzy et al., 2018).

  • Anticonvulsant Activity : Indole derivatives synthesized from 1H-indole-3-carbaldehyde demonstrated promising anticonvulsant activity. The compounds were found to be effective in a model for electro-induced convulsions (Gautam et al., 2021).

Catalysis and Material Science

  • Palladacycles Synthesis : Indole-3-carbaldehyde derivatives were used to synthesize palladacycles. These complexes showed efficiency as catalysts for Suzuki–Miyaura coupling and alkylation reactions (Singh et al., 2017).

properties

IUPAC Name

1-ethylindole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-2-12-10(8-13)7-9-5-3-4-6-11(9)12/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSPBMMVLDZQYKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00546872
Record name 1-Ethyl-1H-indole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00546872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-1H-indole-2-carbaldehyde

CAS RN

40913-43-7
Record name 1-Ethyl-1H-indole-2-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40913-43-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Ethyl-1H-indole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00546872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
W Kong, C Fu, S Ma - scholar.archive.org
… After being stirred for 1 h at -78 ◦C, a solution of 1-ethyl-1H-indole-2-carbaldehyde (2.4801 g, 14.3 mmol) in anhydrous THF (5 mL) was added dropwise at this temperature within 10 min…
Number of citations: 0 scholar.archive.org
W Kong, Y Qiu, X Zhang, C Fu… - Advanced Synthesis & …, 2012 - Wiley Online Library
… After being stirred for 1 h at −78 C, a solution of 1-ethyl-1H-indole-2-carbaldehyde (1.2101 g, 7.0 mmol) in anhydrous THF (5 mL) was added dropwise at this temperature within 10 min. …
Number of citations: 38 onlinelibrary.wiley.com

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